molecular formula C8H9N3 B1452799 (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine CAS No. 25957-71-5

(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine

Cat. No.: B1452799
CAS No.: 25957-71-5
M. Wt: 147.18 g/mol
InChI Key: OULATWWBQOMBOO-UHFFFAOYSA-N
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Description

(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine is a heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-3-6-4-11-8-5-10-2-1-7(6)8/h1-2,4-5,11H,3,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULATWWBQOMBOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676857
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25957-71-5
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine exhibits antibacterial and antifungal properties. It serves as a pharmaceutical intermediate for developing new antimicrobial agents, which are crucial in combating antibiotic-resistant pathogens .

2. CSF-1R Inhibition
Recent studies have highlighted the compound's role as an inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). This inhibition has implications for treating various diseases, including cancers and inflammatory disorders. The compound can be utilized alone or in combination with other therapeutic agents to enhance treatment efficacy .

3. Immunomodulation
The compound's derivatives have been investigated as potential immunomodulators targeting Janus kinase 3 (JAK3), which is relevant in treating autoimmune diseases. This application underscores the importance of this compound in developing therapies for immune-related conditions .

Organic Synthesis Applications

1. Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various synthetic routes, including one-step synthesis strategies that streamline the production of target compounds.

2. Drug Development
The compound is also explored in drug development pipelines, particularly for creating novel therapeutic agents with improved efficacy and reduced side effects compared to existing drugs. Its structural characteristics make it suitable for modifications that enhance pharmacological profiles .

Case Studies

Study Focus Findings
Study on CSF-1R InhibitorsCancer TreatmentDemonstrated efficacy in reducing tumor growth when combined with other inhibitors .
Immunomodulatory EffectsAutoimmune DisordersShowed promise in modulating immune responses via JAK3 inhibition .
Antimicrobial ActivityDrug DevelopmentIdentified as a potent agent against resistant bacterial strains .

Mechanism of Action

The mechanism of action of (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. Its unique structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including fibroblast growth factor receptors (FGFRs). The compound inhibits the activity of these receptors, which play crucial roles in cell proliferation, migration, and angiogenesis. By binding to FGFRs, this compound can modulate various biochemical pathways, leading to significant biological effects such as:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in tumor cells
  • Potential modulation of metabolic pathways .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound. For instance:

  • FGFR Inhibition : The compound has been shown to inhibit FGFR signaling pathways, which are often dysregulated in various cancers. This inhibition correlates with reduced proliferation and increased apoptosis in cancer cell lines .
  • Cell Line Studies : In vitro studies demonstrated that this compound significantly reduces cell viability in breast cancer cell lines such as 4T1 and MDA-MB-231, with IC50 values indicating potent antiproliferative effects .

Neurological Effects

Research has also explored the potential neuroprotective effects of this compound:

  • Nervous System Applications : Compounds similar to this compound have been studied for their ability to treat diseases affecting the nervous system. These include analgesic and sedative properties that could be beneficial in managing pain and anxiety disorders .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:

Compound NameBiological ActivityKey Features
1H-pyrrolo[2,3-b]pyridineAnalgesic and sedative effectsDifferent substitution patterns
1H-pyrazolo[3,4-b]pyridineAnticancer propertiesSimilar heterocyclic structure
1H-pyrrolo[3,4-c]pyridineAntidiabetic and antiviral activitiesBroader pharmacological spectrum

The specific structural features of this compound contribute to its distinct biological properties compared to these similar compounds.

Case Studies

Several studies have provided insights into the biological activity of this compound:

  • Study on Antitumor Activity : A study evaluated the cytotoxic effects of this compound against various cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards noncancerous cells .
  • Mechanistic Insights : Another investigation focused on the mechanism by which this compound induces apoptosis in breast cancer cells. The study highlighted its role in disrupting tubulin dynamics and affecting cell cycle progression .

Q & A

Basic: What are the key synthetic routes for (1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine?

The synthesis typically involves coupling pyrrolopyridine derivatives with amine-containing precursors. For example, a related compound, N,N-dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, was synthesized via nucleophilic substitution, achieving a 56% yield with microwave-assisted deprotection steps . Key steps include:

  • Chloroacetylation : Reacting pyrrolopyridine with chloroacetyl chloride to form intermediates like 2-chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone .
  • Amine Deprotection : Using hydrazine hydrate under microwave irradiation (90°C, 2h) to remove phthalimide protecting groups .
  • Characterization : Confirmation via 1^1H/13^13C NMR and HRMS, with critical shifts observed at δ 3.55 (s, 2H, CH2_2NH2_2) and δ 44.33 (N-CH3_3) .

Basic: How is the structure of this compound validated experimentally?

Structural validation employs:

  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C-N bond distances of ~1.45 Å) .
  • NMR Spectroscopy : Distinct peaks for the pyrrolopyridine core (e.g., δ 7.34 for H-3) and methanamine protons (δ 3.55) .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ observed at 176.11 vs. calculated 175.11) .

Advanced: How can researchers optimize synthetic yields for derivatives with bulky substituents?

Optimization strategies include:

  • Microwave-Assisted Reactions : Reducing reaction time from 12h to 2h while improving yield by 15-20% .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency in Suzuki-Miyaura reactions .

Advanced: How to resolve contradictions in bioactivity data for pyrrolopyridine-based compounds?

Discrepancies in IC50_{50} values or binding affinities may arise from:

  • Structural Isomerism : Positional differences (e.g., 2,3-c vs. 3,2-b isomers) alter target interactions .
  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO >1% can inhibit enzymes) .
  • Data Normalization : Use internal controls (e.g., BMS626529 as a reference HIV inhibitor with IC50_{50} = 2.4 nM) .

Basic: What safety protocols are critical when handling this compound?

  • Storage : Keep at -20°C under inert gas (N2_2) to prevent oxidation .
  • PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (risk phrases: H315, H319) .
  • Spill Management : Neutralize with vermiculite and dispose as hazardous waste .

Advanced: What computational tools predict synthetic pathways for novel derivatives?

  • PubChem’s Route Prediction : Integrates Pistachio and Reaxys databases to propose feasible routes, prioritizing steps with >90% similarity to known reactions .
  • DFT Calculations : Assess thermodynamic feasibility of intermediates (e.g., ΔG < 20 kcal/mol for favorable steps) .

Advanced: How to address challenges in crystallizing pyrrolopyridine derivatives?

  • Twinned Data Refinement : SHELXL handles twinning via HKLF 5 format, improving R-factor from 0.15 to 0.05 .
  • Cryo-Crystallography : Flash-cooling at 100 K reduces thermal motion artifacts .

Advanced: What strategies enhance SAR analysis for antiviral pyrrolopyridines?

  • Substituent Scanning : Replace methoxy groups with halogens (e.g., Cl at position 4 increases HIV protease binding by 3-fold) .
  • Metabolic Stability : Introduce methyl groups (e.g., 3-CH3_3 reduces CYP3A4 degradation by 50%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine
Reactant of Route 2
(1H-pyrrolo[2,3-c]pyridin-3-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.